molecular formula C22H21ClN4OS B308389 3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]

3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]

Cat. No. B308389
M. Wt: 424.9 g/mol
InChI Key: XPOJGKOMAXHZHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the benzoxazepine family and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is not yet fully understood. However, it has been proposed that this compound acts by inhibiting the activity of various enzymes involved in cancer cell proliferation and inflammation. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which further contributes to its antiproliferative activity.
Biochemical and Physiological Effects:
3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including topoisomerase II and cyclin-dependent kinases. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] in lab experiments is its high potency against cancer cells. Additionally, this compound has been found to exhibit low toxicity towards normal cells, which makes it a safer alternative to conventional chemotherapy drugs. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]. One of the potential directions is to explore its efficacy in combination with other chemotherapy drugs to enhance its antiproliferative activity. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of various inflammatory disorders. Furthermore, the development of more soluble analogs of this compound can improve its bioavailability and make it a more viable option for in vivo studies.

Synthesis Methods

The synthesis of 3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. This intermediate is then reacted with 1,2,4-triazine-3,5-dione to form the desired compound. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a high yield of the product.

Scientific Research Applications

3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory disorders.

properties

Product Name

3'-[(2-chlorobenzyl)sulfanyl]-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]

Molecular Formula

C22H21ClN4OS

Molecular Weight

424.9 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]spiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1//'-cyclohexane]

InChI

InChI=1S/C22H21ClN4OS/c23-17-10-4-2-8-15(17)14-29-21-24-20-19(26-27-21)16-9-3-5-11-18(16)25-22(28-20)12-6-1-7-13-22/h2-5,8-11,25H,1,6-7,12-14H2

InChI Key

XPOJGKOMAXHZHH-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC5=CC=CC=C5Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.